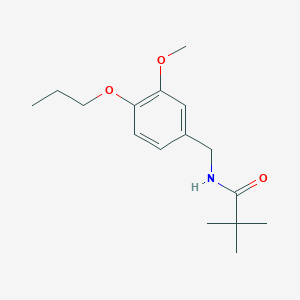![molecular formula C10H10Cl2O4S B5914696 methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate is a chemical compound that is widely used in scientific research. It is commonly referred to as MDPS and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mécanisme D'action
MDPS is a sulfonate ester that reacts selectively with cysteine residues in proteins. The reaction takes place through a nucleophilic substitution mechanism, where the sulfonate group is displaced by the thiol group of the cysteine residue. This results in the formation of a covalent bond between MDPS and the protein, which can be used to study protein function.
Biochemical and Physiological Effects:
MDPS has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that MDPS can react with other thiol-containing molecules, such as glutathione, which can lead to the formation of reactive metabolites that may have toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MDPS is its ability to selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein function. However, MDPS is not suitable for all experiments, and its use may be limited by the availability of suitable protein targets.
Orientations Futures
There are several future directions for the use of MDPS in scientific research. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. Another area of interest is the use of MDPS in the synthesis of new drugs and bioactive molecules. Additionally, the use of MDPS in the study of protein-protein interactions and protein-ligand interactions is an area of active research.
Méthodes De Synthèse
MDPS is synthesized through a multistep process that involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with methyl 3-hydroxypropanoate. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product obtained is then purified through recrystallization to obtain pure MDPS.
Applications De Recherche Scientifique
MDPS has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various compounds. It is also used as a starting material for the synthesis of drugs and other bioactive molecules. MDPS is known for its ability to selectively modify cysteine residues in proteins, making it a valuable tool for studying protein function.
Propriétés
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O4S/c1-16-10(13)4-5-17(14,15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBRQFWEUQPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dichlorophenylsulfonyl)propionate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)